lithium;prop-2-enylselanylbenzene
Description
Lithium;prop-2-enylselanylbenzene is an organoselenium compound comprising a benzene ring substituted with a prop-2-enylselanyl group (CH₂=CH–CH₂–Se–) and a lithium counterion. Such organolithium-selenium hybrids are of interest in synthetic chemistry due to selenium’s unique redox properties and lithium’s role in modulating reactivity. These compounds are typically utilized in catalytic systems or as intermediates in organic synthesis, where the selanyl group acts as a directing or stabilizing moiety .
Properties
CAS No. |
74472-76-7 |
|---|---|
Molecular Formula |
C9H9LiSe |
Molecular Weight |
203.1 g/mol |
IUPAC Name |
lithium;prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9Se.Li/c1-2-8-10-9-6-4-3-5-7-9;/h2-8H,1H2;/q-1;+1 |
InChI Key |
HODKAZYSIQSRIL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=C[CH-][Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-2-enylselanylbenzene typically involves the reaction of prop-2-enylselanylbenzene with a lithium reagent. One common method is the reaction of prop-2-enylselanylbenzene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures (around -78°C). This reaction forms the lithium salt of prop-2-enylselanylbenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and atmosphere, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-2-enylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles can be used to substitute the lithium ion, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Alkyl or acyl derivatives of prop-2-enylselanylbenzene.
Scientific Research Applications
Lithium;prop-2-enylselanylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes this compound.
Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which lithium;prop-2-enylselanylbenzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense. Additionally, the lithium ion can influence various signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase).
Comparison with Similar Compounds
Lithium-Containing Compounds
Lithium;prop-2-enylselanylbenzene differs significantly from inorganic lithium salts like lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH), which dominate industrial applications (e.g., batteries, ceramics). Key distinctions include:
- Reactivity: Organolithium compounds are highly reactive, participating in alkylation and polymerization reactions, whereas inorganic lithium salts are stable and used in energy storage .
- Solubility: The organic selenium moiety in this compound enhances solubility in nonpolar solvents compared to hydrophilic inorganic lithium salts.
Table 1: Comparison of Lithium Compounds
| Compound | Application | Reactivity | Solubility |
|---|---|---|---|
| Lithium carbonate | Batteries, ceramics | Low | Water-soluble |
| Lithium hydroxide | Grease, catalysts | Moderate | Water-soluble |
| This compound | Organic synthesis | High | Organic solvents |
Organoselenium vs. Organosulfur Analogues
Replacing selenium with sulfur in analogous compounds (e.g., prop-2-enylthiophenyl derivatives) alters electronic and steric properties:
- Electronegativity : Selenium (2.55) is less electronegative than sulfur (2.58), leading to weaker C–Se bonds compared to C–S bonds. This makes selanyl groups better leaving groups in nucleophilic substitutions .
- Redox Activity : Selenium’s higher polarizability facilitates redox reactions, enabling applications in catalysis that sulfur analogues may lack.
Table 2: Chalcogen-Substituted Benzene Derivatives
| Compound | Bond Energy (C–X, kJ/mol) | Redox Activity |
|---|---|---|
| Prop-2-enylselanylbenzene | 234 | High |
| Prop-2-enylthiophenyl | 272 | Moderate |
Allyl-Substituted Compounds
The prop-2-enyl (allyl) group in this compound shares reactivity trends with other allyl derivatives, such as methyl propenoate ():
- Polymerization : Allyl groups undergo radical-mediated polymerization, but the presence of selenium may introduce chain-transfer properties, altering reaction kinetics .
- Nucleophilic Additions : The electron-withdrawing selanyl group could activate the allyl moiety for conjugate additions compared to ester-substituted allyls.
Structural Analogues with Different Metals
Sodium or potassium derivatives of prop-2-enylselanylbenzene exhibit lower Lewis acidity than the lithium counterpart, affecting their utility in coordination chemistry. For example:
- Coordination Strength : Lithium’s small ionic radius enhances its ability to form tight ion pairs with selenium, influencing catalytic activity in cross-coupling reactions.
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